molecular formula C7H10N2O3S B2407372 2-Ethoxypyridine-3-sulfonamide CAS No. 1566767-66-5

2-Ethoxypyridine-3-sulfonamide

Cat. No.: B2407372
CAS No.: 1566767-66-5
M. Wt: 202.23
InChI Key: FTFJVVURCXHKOK-UHFFFAOYSA-N
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Description

2-Ethoxypyridine-3-sulfonamide is a chemical compound with the formula C7H10N2O3S . It’s a versatile compound employed in various scientific studies due to its multifunctional nature. It enables researchers to explore its applications across diverse fields, such as medicinal chemistry, materials science, and biological research.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Ethoxypyridine-3-sulfonamide is used in the synthesis of various heterocyclic compounds. A study outlines the synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides through a one-pot, two-stage method. This process involves nucleophilic addition and cyclization, highlighting the versatility of this compound in creating novel heterocyclic structures (Rozentsveig et al., 2013).

Antitumor Properties

Compounds from sulfonamide-focused libraries, including derivatives of this compound, have been evaluated for their antitumor properties. The research revealed that certain sulfonamides are potent cell cycle inhibitors and have progressed to clinical trials for their antitumor efficacy (Owa et al., 2002).

Residue Detection in Food Products

This compound is used in the detection of sulfonamide residues in food products. A method has been developed for the multi-residue analysis of sulfonamides, including this compound, in chicken and eggs using high-performance liquid chromatography. This application is significant for ensuring food safety and compliance with regulatory standards (Premarathne et al., 2017).

Medicinal Chemistry and Pharmaceutical Applications

In medicinal chemistry, this compound is utilized in creating pharmaceutical compounds. A study demonstrates the synthesis of various N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. These compounds show potential for pharmaceutical or agrochemical properties, emphasizing the importance of this compound in developing new medicinal agents (Ghattas et al., 2014).

Environmental Impact and Degradation

The degradation of sulfonamides, including this compound, in the environment is a topic of research. A study found that sulfonamides undergo degradation through an unusual pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This research is crucial for understanding the environmental impact and breakdown of sulfonamides (Ricken et al., 2013).

Mechanism of Action

Target of Action

2-Ethoxypyridine-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound interacts with its target by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, this compound inhibits the enzyme’s activity, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. As folic acid is crucial for the synthesis of nucleotides, its deficiency leads to a decrease in DNA synthesis . This, in turn, affects cell division and growth, particularly in rapidly dividing cells such as bacteria .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are generally well absorbed in the gastrointestinal tract . They are distributed widely in the body, including the cerebrospinal fluid, placenta, and fetal tissues . Metabolism of sulfonamides typically involves acetylation, glucuronidation, and oxidation . They are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the formation of nucleotides, thereby inhibiting DNA synthesis . This results in the inhibition of bacterial cell division and growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzyme can affect the drug’s efficacy . Additionally, the pH of the environment can influence the ionization state of the drug, potentially affecting its absorption and distribution . Furthermore, resistance to sulfonamides can develop in bacteria through mutations or acquisition of resistance genes, which can significantly impact the drug’s effectiveness .

Properties

IUPAC Name

2-ethoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFJVVURCXHKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566767-66-5
Record name 2-ethoxypyridine-3-sulfonamide
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